molecular formula C18H17N3O B2693354 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide CAS No. 524934-05-2

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide

Cat. No.: B2693354
CAS No.: 524934-05-2
M. Wt: 291.354
InChI Key: YDDGEXMIOAJSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide (CAS: 524934-05-2) is a quinoline-based carbohydrazide derivative. Its structure consists of a quinoline core substituted at the 4-position with a carbohydrazide group and at the 2-position with a 2,4-dimethylphenyl moiety. The hydrazide functional group (-CONHNH₂) enhances hydrogen-bonding capabilities, making it a critical moiety for interactions with biological targets.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-7-8-13(12(2)9-11)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGEXMIOAJSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with quinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Cyclocondensation Reactions

The carbohydrazide moiety undergoes cyclocondensation with β-diketones or β-ketoesters to form pyrazole or pyrazoline derivatives. For example:

  • Reaction with acetylacetone in ethanol under reflux yields 3,5-dimethylpyrazolyl-quinoline hybrids (85–90% yield) .

  • Reaction with ethyl acetoacetate produces 5-methylpyrazol-3-one derivatives (78% yield) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the carbonyl carbon of the diketone, followed by cyclization and dehydration.

ReactantProduct StructureConditionsYield (%)
Acetylacetone3,5-Dimethylpyrazolyl derivativeReflux, 6–8 hrs85–90
Ethyl acetoacetate5-Methylpyrazol-3-one derivativeReflux, 7 hrs78

Nucleophilic Addition-Elimination with Carbon Electrophiles

The hydrazide group reacts with electrophiles such as triethyl orthoformate or malononitrile :

  • Triethyl orthoformate : Forms ethoxyformaldehyde hydrazones (e.g., compound 5 in ) with a characteristic 1H^1H NMR singlet at δ 9.60 ppm (N=CH) and IR absorption at 1,681 cm1^{-1} (C=O) .

  • Malononitrile : Produces pyrazolo[3,4-d]pyridazine derivatives via cyclocondensation (72% yield) .

Key Spectral Data :

  • 13C^{13}C NMR (Compound 5 ): δ 14.87 ppm (OCH2_2CH3_3), 62.09 ppm (OCH2_2) .

  • IR (Malononitrile adduct): 2,200 cm1^{-1} (C≡N stretch) .

Schiff Base Formation

The compound reacts with aromatic aldehydes (e.g., 4-methylbenzaldehyde ) to form hydrazone derivatives. These reactions are typically conducted in ethanol with catalytic acetic acid, yielding E-configuration products (confirmed by 1H^1H NMR coupling constants) .

Example Reaction :

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide+4-methylbenzaldehyde(E)-N’-(4-methylbenzylidene) derivative\text{this compound} + \text{4-methylbenzaldehyde} \rightarrow \text{(E)-N'-(4-methylbenzylidene) derivative}

Conditions : Ethanol, 70°C, 4–6 hrs, 70–75% yield .

Coupling Reactions with Acyl Chlorides

The hydrazide group reacts with substituted benzoyl chlorides to form N-acylated derivatives :

  • Benzoyl chloride : Produces N'-benzoyl-2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide (82% yield) .

  • 4-Chlorobenzoyl chloride : Forms derivatives with enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) .

Characterization Data :

  • 1H^1H NMR (Benzoyl derivative): δ 11.83 ppm (NH, D2_2O exchangeable) .

  • MS: m/z 446.43 (M+^+) .

Metal Complexation

The hydrazone derivatives act as bidentate ligands, coordinating with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via the azomethine nitrogen and carbonyl oxygen. These complexes show enhanced stability constants (log β = 8.2–9.5) and bioactivity .

Example :

Cu(II) complex of (E)-N’-(4-methylbenzylidene) derivative:λmax=435nm (d–d transition)\text{Cu(II) complex of (E)-N'-(4-methylbenzylidene) derivative}: \lambda_{\text{max}} = 435 \, \text{nm (d–d transition)}

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate significant pharmacological properties:

Derivative TypeBiological ActivityIC50_{50} or MICSource
Pyrazolyl hybridsDNA gyrase inhibitionIC50_{50}: 16 ± 6 µM
4-Chlorobenzoyl adductAnti-S. aureus activityMIC: 4 µg/mL
Cu(II) complexesAntimycobacterial activityMIC: 2 µg/mL (vs M. tuberculosis)

Reaction Optimization Insights

  • Solvent Effects : DMF enhances reaction rates in cyclocondensation by stabilizing intermediates .

  • Catalysts : Pyridine accelerates nucleophilic substitution in malononitrile reactions .

  • Temperature : Optimal yields for Schiff base formation occur at 70–80°C .

This compound’s reactivity profile establishes it as a versatile scaffold for synthesizing bioactive heterocycles, with applications in antimicrobial and anticancer drug discovery. Further studies should explore its catalytic asymmetric transformations and in vivo efficacy.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with quinoline-4-carboxylic acid. This reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl3) to form the carbohydrazide linkage. The characterization of the synthesized compound is usually performed using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Quinoline derivatives, including this compound, have been studied for their antimicrobial activities. Research indicates that these compounds can act as effective inhibitors against various bacterial strains. For instance, studies have shown that certain quinoline derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent effects .

Antitubercular Effects

Research has highlighted the potential of quinoline derivatives as antitubercular agents. Compounds with hydrazone functionalities have shown effectiveness comparable to first-line tuberculosis medications . The incorporation of hydrazine moieties into the quinoline structure may enhance its bioactivity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often linked to their structural features. The presence of the dimethylphenyl group in this compound may influence its binding affinity to biological targets, enhancing its pharmacological profile. Studies employing molecular docking and quantitative structure-activity relationship (QSAR) analyses have provided insights into how modifications can improve potency and selectivity .

Case Study 1: Antibacterial Evaluation

In a study evaluating various quinoline derivatives, this compound was assessed for its antibacterial properties using standard microbiological techniques. Results indicated that this compound exhibited promising antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Antimalarial Screening

A phenotypic screening approach was utilized to evaluate the antimalarial efficacy of a series of quinoline derivatives, including those structurally related to this compound. The results showed moderate potency against Plasmodium falciparum, suggesting that further optimization could yield more effective antimalarial agents .

Mechanism of Action

The exact mechanism of action of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural features and molecular properties of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide and analogous compounds:

Compound Name Substituents (Quinoline/Phenyl) Molecular Formula Molecular Weight Key Structural Features
This compound 2,4-dimethylphenyl C₁₉H₁₈N₃O 304.37 g/mol Methyl groups at 2,4-phenyl positions
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide (QZ-0075) 2,5-dimethylphenyl C₁₉H₁₈N₃O 304.37 g/mol Methyl groups at 2,5-phenyl positions
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide (QZ-3121) 3,4-dimethylphenyl C₁₉H₁₈N₃O 304.37 g/mol Methyl groups at 3,4-phenyl positions
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide 2,4-dichlorophenyl C₁₆H₁₁Cl₂N₃O 332.18 g/mol Chlorine atoms at 2,4-phenyl positions
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide 3,4-dimethoxyphenyl; 6-methylquinoline C₁₉H₁₉N₃O₃ 337.38 g/mol Methoxy groups (electron-donating) at 3,4-phenyl; methyl on quinoline
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide 4-ethoxyphenyl C₁₈H₁₇N₃O₂ 307.35 g/mol Ethoxy group at 4-phenyl position

Key Observations :

  • Electron-Donating vs. In contrast, chlorine atoms (e.g., 2,4-dichlorophenyl in ) are electron-withdrawing, which may alter binding affinity and metabolic stability .
  • Steric Effects : Substituent positions (e.g., 2,4- vs. 3,4-dimethylphenyl) influence steric hindrance. For instance, 2,5-dimethylphenyl (QZ-0075) may reduce steric clashes compared to 2,4-dimethylphenyl in certain binding pockets .

Pharmacokinetic Considerations

  • Lipophilicity : Chlorinated derivatives () exhibit higher logP values than methoxy/ethoxy analogues, impacting blood-brain barrier permeability .
  • Metabolic Stability : Methyl groups (e.g., 2,4-dimethylphenyl) are metabolically stable, whereas methoxy groups may undergo demethylation, as seen in ’s dimethoxyphenyl derivative .

Biological Activity

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide is a synthetic organic compound that combines a quinoline moiety with a carbohydrazide functional group. Its molecular formula is C₁₈H₁₇N₃O, with a molecular weight of 291.35 g/mol. This compound has garnered attention due to its potential biological activities, which may lead to applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A quinoline ring system , which is known for its diverse biological activities.
  • A carbohydrazide functional group , which enhances its reactivity and potential interactions with biological targets.

This specific dimethyl substitution on the phenyl ring may improve its lipophilicity, potentially enhancing its pharmacokinetic properties and biological activity compared to other derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, similar to other quinoline derivatives. Quinoline compounds have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer lines .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives of quinoline are known to exhibit anti-inflammatory properties, which may also apply to this compound. This could be significant in the treatment of inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in comparison with similar compounds. Notably:

Compound Name Structure Features Biological Activity
2-(4-Bromophenyl)quinoline-4-carbohydrazideBromine substituent on phenyl groupAnticancer
2-(Phenyl)quinoline-4-carbohydrazideSimple phenyl groupAntimicrobial
2-(3-Methoxyphenyl)quinoline-4-carbohydrazideMethoxy substituentAnti-inflammatory

The specific structural modifications can significantly influence the biological activity of these compounds, highlighting the importance of SAR studies in drug development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various molecular targets within cells, including enzymes and receptors involved in cellular signaling pathways. For instance, quinoline derivatives are known to inhibit key enzymes such as DNA gyrase and translation elongation factors, which are critical for microbial growth and cancer cell proliferation .

Case Studies and Research Findings

  • Antimalarial Activity : A study on related quinoline compounds demonstrated their efficacy against Plasmodium falciparum, suggesting that similar mechanisms might be applicable to this compound . The compound's ability to inhibit protein synthesis could be a target for further exploration in antimalarial drug development.
  • Diabetes Management : Research has indicated that quinoline derivatives can act as α-glucosidase inhibitors, which are beneficial in managing type 2 diabetes mellitus. This activity suggests potential therapeutic applications for this compound in metabolic disorders .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines have shown promising results for quinoline derivatives. Further studies are needed to evaluate the specific cytotoxic effects of this compound across different cancer types .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of quinoline-4-carboxylic acid derivatives with hydrazine, followed by coupling with 2,4-dimethylphenyl groups. Key steps include:

  • Using ethanol as a solvent with glacial acetic acid as a catalyst to facilitate hydrazide formation .
  • Substituted isatins or benzofuran derivatives may serve as intermediates for functionalization .
    • Data Table :
Reaction StepSolventCatalystYield RangeReference
Hydrazide formationEthanolGlacial acetic acid30–40%
CyclizationDMFNa₂CO₃30–50%
  • Optimization : Elevated temperatures (80–100°C) and extended reaction times (16–24 hours) improve yields, while inert atmospheres reduce side reactions .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Analytical Methods :

  • ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and hydrazide NH signals (δ 9.5–10.5 ppm) .
  • FT-IR : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights (calculated via C₁₈H₁₇N₃O) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Screening Protocols :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against E. coli and S. aureus .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., DNA gyrase for antimicrobial activity) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    • Key Findings :
  • The dimethylphenyl group enhances hydrophobic interactions with enzyme active sites .
  • Hydrazide moiety participates in hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from:

  • Assay Variability : Normalize data using reference compounds (e.g., doxorubicin) .
  • Solubility Issues : Use DMSO/water mixtures (≤1% DMSO) to ensure compound stability .
    • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets across labs .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Stability Data :

ConditionDegradation (%)TimeframeAnalytical Method
-20°C (dark)<5%12 monthsHPLC
RT (light exposure)20%4 weeksTGA/DSC
  • Recommendations : Store in amber vials at -20°C with desiccants to prevent hydrolysis .

Q. What are the synthetic pathways for generating derivatives with enhanced pharmacokinetic properties?

  • Derivatization Approaches :

  • Acylation : Introduce electron-withdrawing groups (e.g., trifluoroacetyl) to improve bioavailability .
  • Heterocyclic Fusion : Attach benzofuran or indole moieties to modulate logP values .
    • Example :
  • Derivative 2-(2,4-dimethylphenyl)-N'-(3-methoxybenzylidene)quinoline-4-carbohydrazide showed 2-fold higher blood-brain barrier permeability in murine models .

Methodological Considerations

Q. How to validate purity and crystallinity for reproducibility in biological assays?

  • Techniques :

  • XRPD : Confirm crystalline phase matches reference patterns .
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .
    • Critical Parameters :
  • Avoid amorphous forms, which exhibit batch-dependent solubility .

Q. What in vitro/in vivo models best correlate with proposed mechanisms of action (e.g., antimicrobial vs. anticancer)?

  • Model Systems :

  • In Vitro : Mycobacterium tuberculosis H37Rv for antitubercular activity .
  • In Vivo : Xenograft mice for antitumor efficacy .
    • Dosage : 10–50 mg/kg (oral) for in vivo studies, adjusted for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.